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molecular formula C15H14 B8798121 1,2-Diphenyl-1-propene

1,2-Diphenyl-1-propene

Cat. No. B8798121
M. Wt: 194.27 g/mol
InChI Key: OVZXISBUYCEVEV-UHFFFAOYSA-N
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Patent
US04335055

Procedure details

0.448 g (2 millimols) of palladium acetate, 28.11 g (0.2 mol) of benzoyl chloride, 23.64 g (0.2 mol) of α-methylstyrene and 27.04 g (0.2 mol) of N-benzyldimethylamine in 400 ml of p-xylene are stirred for 11 hours at 130° C. The mixture is extracted by shaking with 400 ml of 2 NHCl and 400 ml of 2 N NaOH and is then dried over magnesium sulfate. The crude product is chromatographed on silica gel in methylene chloride and subsequently recrystallised from n-pentane. 1.3 g (3% of theory) of α-methylstilbene are obtained as colourless crystals of melting point 79.0° C.
Quantity
28.11 g
Type
reactant
Reaction Step One
Quantity
23.64 g
Type
reactant
Reaction Step One
Quantity
27.04 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.448 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[CH2:12].C(N(C)C)C1C=CC=CC=1>CC1C=CC(C)=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:12][C:11](=[CH:10][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
28.11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
23.64 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
27.04 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
0.448 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
by shaking with 400 ml of 2 NHCl and 400 ml of 2 N NaOH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on silica gel in methylene chloride
CUSTOM
Type
CUSTOM
Details
subsequently recrystallised from n-pentane

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 3%
YIELD: CALCULATEDPERCENTYIELD 3.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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